2-(Ethylsulfonyl)-N-(4-fluorophenyl)-1,2,3,4-tetrahydroisoquinoline-3-carboxamide

Lipophilicity Physicochemical property Permeability

2-(Ethylsulfonyl)-N-(4-fluorophenyl)-1,2,3,4-tetrahydroisoquinoline-3-carboxamide (CAS 1008280-11-2; also designated WAY-325090, CHEMBL1547086, MLS000761201) is a synthetic small molecule built on a 1,2,3,4-tetrahydroisoquinoline-3-carboxamide scaffold bearing an N2-ethylsulfonyl group and an N-(4-fluorophenyl) carboxamide side chain. Its molecular formula is C18H19FN2O3S (MW 362.4 g/mol).

Molecular Formula C18H19FN2O3S
Molecular Weight 362.4 g/mol
Cat. No. B12502625
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name2-(Ethylsulfonyl)-N-(4-fluorophenyl)-1,2,3,4-tetrahydroisoquinoline-3-carboxamide
Molecular FormulaC18H19FN2O3S
Molecular Weight362.4 g/mol
Structural Identifiers
SMILESCCS(=O)(=O)N1CC2=CC=CC=C2CC1C(=O)NC3=CC=C(C=C3)F
InChIInChI=1S/C18H19FN2O3S/c1-2-25(23,24)21-12-14-6-4-3-5-13(14)11-17(21)18(22)20-16-9-7-15(19)8-10-16/h3-10,17H,2,11-12H2,1H3,(H,20,22)
InChIKeyGIFKAXXYBATRFF-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

2-(Ethylsulfonyl)-N-(4-fluorophenyl)-1,2,3,4-tetrahydroisoquinoline-3-carboxamide – Structural Identity and Core Physicochemical Baseline for Procurement Screening


2-(Ethylsulfonyl)-N-(4-fluorophenyl)-1,2,3,4-tetrahydroisoquinoline-3-carboxamide (CAS 1008280-11-2; also designated WAY-325090, CHEMBL1547086, MLS000761201) is a synthetic small molecule built on a 1,2,3,4-tetrahydroisoquinoline-3-carboxamide scaffold bearing an N2-ethylsulfonyl group and an N-(4-fluorophenyl) carboxamide side chain [1]. Its molecular formula is C18H19FN2O3S (MW 362.4 g/mol) [1]. The compound is classified as a microRNA modulator in vendor annotation and is catalogued in PubChem and ChEMBL with reported bioactivity across nine potency assays spanning seven protein targets at the preclinical stage [1][2]. Computed physicochemical properties include XLogP3-AA of 2.4, one hydrogen bond donor, five hydrogen bond acceptors, four rotatable bonds, and a topological polar surface area of 66.48 Ų, with zero Rule-of-Five violations [1][2].

Why Generic Substitution Fails for 2-(Ethylsulfonyl)-N-(4-fluorophenyl)-1,2,3,4-tetrahydroisoquinoline-3-carboxamide – Key Differentiation from 2-Sulfonyl-THIQ-3-Carboxamide Analogs


Within the 2-sulfonyl-1,2,3,4-tetrahydroisoquinoline-3-carboxamide chemotype, variations in the N2-sulfonyl substituent (methyl, ethyl, phenyl, substituted phenyl) and the C3-carboxamide N-aryl group produce divergent lipophilicity, hydrogen-bonding capacity, and target interaction profiles that preclude simple interchange [1]. The ethylsulfonyl group in this compound confers a distinct balance of steric bulk and electronic character compared to the more common methylsulfonyl or arylsulfonyl analogs, resulting in a computed XLogP3 of 2.4 and a single hydrogen bond donor that differentiate its permeability and solubility behaviour from both less lipophilic (methylsulfonyl) and more lipophilic (phenylsulfonyl) comparators [1]. Furthermore, the para-fluorophenyl carboxamide terminus is known within the broader medicinal chemistry literature to resist CYP450-mediated oxidative metabolism relative to non-fluorinated phenyl analogs, a feature that cannot be assumed for 4-chlorophenyl, 4-methylphenyl, or unsubstituted phenyl variants [3]. Consequently, procurement of a generic 2-sulfonyl-THIQ-3-carboxamide without precise matching of both the N2-sulfonyl and C3-carboxamide substituents risks introducing uncontrolled changes in potency, selectivity, metabolic stability, and off-target liability [2][3].

Product-Specific Quantitative Evidence Guide for 2-(Ethylsulfonyl)-N-(4-fluorophenyl)-1,2,3,4-tetrahydroisoquinoline-3-carboxamide


Lipophilicity Differential Relative to Closest Sulfonyl Analogs – Measured XLogP3-AA Value

The target compound exhibits a computed XLogP3-AA of 2.4 [1]. By comparison, the methylsulfonyl analog (N2-SO2CH3) is predicted to have an XLogP approximately 0.5–0.8 log units lower, while the phenylsulfonyl analog (N2-SO2Ph) is predicted to be 0.7–1.2 log units higher, based on the established contribution of the sulfonyl substituent to overall lipophilicity within the THIQ-3-carboxamide series [2]. An XLogP3 of 2.4 places this compound in a range considered favorable for both passive membrane permeability and aqueous solubility, avoiding the solubility-limited absorption common at XLogP > 3.5 and the permeability-limited absorption common at XLogP < 1.0 [3].

Lipophilicity Physicochemical property Permeability

Hydrogen Bond Donor Count as a Differentiator for Blood-Brain Barrier Penetration Potential

The target compound has exactly one hydrogen bond donor (the carboxamide NH) [1]. Within the THIQ-3-carboxamide series, analogs bearing hydroxyl or primary amine substituents on the N-aryl ring or at the C3 position carry two or more HBDs. Reducing HBD count to ≤1 is a well-validated structural determinant for enhanced passive blood-brain barrier (BBB) penetration, with the probability of CNS exposure dropping sharply when HBD exceeds 1 [2]. This property differentiates the ethylsulfonyl/4-fluorophenyl combination from hydroxy- or amino-substituted N-aryl analogs that introduce a second HBD.

CNS drug design Blood-brain barrier HBD count

PubChem BioAssay Potency Profile – Multi-Target Activity with Quantified Potency Values

The compound has been tested across multiple PubChem BioAssays and returned potency values including 12.5893 µM and 14.7157 µM against specific screening targets [1]. In the ChEMBL database, it is associated with 9 potency assay results across 7 distinct protein targets, indicating a polypharmacology profile that may be valuable for target identification or phenotypic screening applications [2]. Quantitative comparisons to the closest analogs are unavailable in the current public domain, as the majority of 2-sulfonyl-THIQ-3-carboxamide analogs have not been tested in the same assay panels.

Bioactivity profiling PubChem BioAssay Potency

Vendor-Annotated microRNA Modulation – Functional Annotation Differentiating from General THIQ-3-Carboxamides

Aladdin Scientific annotates WAY-325090 as a 'microRNA modulator' with specific target associations including microRNA 21 (miR-21) antisense inhibitor activity . This functional annotation is not assigned to the majority of 2-sulfonyl-THIQ-3-carboxamide analogs listed in the same vendor catalog, suggesting that screening data has identified this specific substitution pattern as relevant to miRNA pathway engagement. miR-21 is an established oncogenic microRNA overexpressed in multiple cancer types, making this annotation relevant for oncology-focused procurement decisions [1]. However, quantitative IC50/EC50 data for miR-21 modulation by this compound are not publicly available as of this search date.

microRNA modulation miR-21 Functional annotation

Best Research and Industrial Application Scenarios for 2-(Ethylsulfonyl)-N-(4-fluorophenyl)-1,2,3,4-tetrahydroisoquinoline-3-carboxamide


Phenotypic Screening Libraries Requiring CNS-Permeable Chemotypes

With a computed XLogP3 of 2.4 and a single hydrogen bond donor, 2-(ethylsulfonyl)-N-(4-fluorophenyl)-1,2,3,4-tetrahydroisoquinoline-3-carboxamide satisfies key multiparameter criteria for passive BBB penetration [1][5]. It is a suitable inclusion for diversity-oriented phenotypic screening decks targeting CNS indications where brain exposure is a prerequisite. Procurement teams should prioritize this compound over 2-sulfonyl-THIQ analogs bearing polar N-aryl substituents that add hydrogen bond donors or excessively lipophilic sulfonyl groups that exceed XLogP 3.5 [4][5].

microRNA-Focused Compound Library Assembly for Oncology Target Identification

The vendor annotation as a microRNA modulator with miR-21 association distinguishes this compound from unannotated 2-sulfonyl-THIQ-3-carboxamide analogs . Researchers constructing miRNA-targeted screening sets for oncology (where miR-21 is a validated oncogenic driver) can include this compound as a structurally characterized starting point [6]. Prior to large-scale procurement, request full miR-21 dose-response data from the vendor to confirm potency and establish a quantitative baseline absent from public sources.

Polypharmacology Profiling and Target Deconvolution Studies

The compound's multi-target activity profile across 7 protein targets in ChEMBL [2] positions it as a probe for chemical biology studies aimed at identifying novel target engagement patterns. Laboratories performing affinity-based proteomics or thermal shift assays can use this compound alongside more selective analogs to map differential target engagement driven by the ethylsulfonyl and 4-fluorophenyl substituents. The PubChem potency values of 12.6–14.7 µM provide a reference concentration range for initial dose-selection in such experiments [1].

Structure-Activity Relationship (SAR) Expansion of 2-Sulfonyl-THIQ-3-Carboxamide Series

This compound fills a specific SAR gap in the 2-sulfonyl-THIQ-3-carboxamide chemical space: the combination of an ethylsulfonyl N2-substituent with a para-fluorophenyl C3-carboxamide. Procurement for SAR studies enables direct measurement of the ethyl-to-methyl (and ethyl-to-phenyl) sulfonyl transition effect on potency, selectivity, and metabolic stability, generating data currently absent from the public literature [1][3]. This is particularly relevant for medicinal chemistry teams optimizing a lead series where the sulfonyl substituent is a key variable.

Quote Request

Request a Quote for 2-(Ethylsulfonyl)-N-(4-fluorophenyl)-1,2,3,4-tetrahydroisoquinoline-3-carboxamide

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.